molecular formula C17H26N2O4 B7647084 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No. B7647084
M. Wt: 322.4 g/mol
InChI Key: BKQIKQJNKADPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. It is commonly referred to as DPT or Desoxy-DPT. This compound has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of this receptor, DPT is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to induce sleep in some individuals. It has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one in lab experiments is its ability to produce consistent and reproducible results. However, it is important to note that the compound can be difficult to work with due to its low solubility in water and other solvents. Additionally, the compound may have potential toxicity concerns, and care should be taken when handling it in the lab.

Future Directions

There are several potential future directions for research on 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the compound's mechanism of action and to investigate its potential for use in other therapeutic applications. Finally, there is potential for the development of new analogues of DPT with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one involves the reaction of 2,3,4-trimethoxybenzaldehyde with 1,4-diazepan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound through a series of chemical reactions.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anxiolytic, sedative, and hypnotic properties. It has also been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-14-7-5-13(16(22-2)17(14)23-3)6-8-15(20)19-11-4-9-18-10-12-19/h5,7,18H,4,6,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIKQJNKADPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)N2CCCNCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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